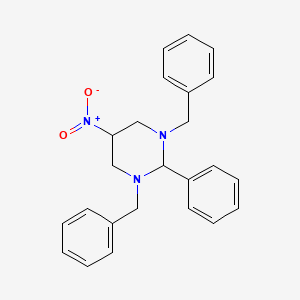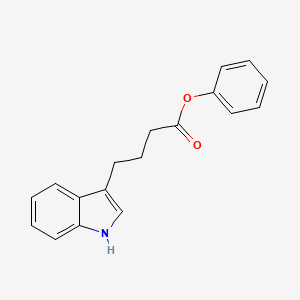![molecular formula C24H34O2 B14469369 [1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- CAS No. 72621-20-6](/img/structure/B14469369.png)
[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)-: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a hydroxyl group at the 4-position and a dodecyloxy group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- typically involves the reaction of 4-hydroxybiphenyl with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding biphenyl derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophilic bases like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl derivatives with reduced functional groups.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of liquid crystals and other advanced materials .
Biology: The compound has potential applications in biological research, particularly in the study of cell membranes and lipid interactions. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in membrane studies.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry: Industrially, the compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface properties makes it valuable in various industrial applications.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
4-Dodecyloxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Biphenyl: The parent compound without any substituents.
4’-Dodecyloxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure with a nitrile group instead of a hydroxyl group.
Uniqueness: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
特性
CAS番号 |
72621-20-6 |
|---|---|
分子式 |
C24H34O2 |
分子量 |
354.5 g/mol |
IUPAC名 |
4-(4-dodecoxyphenyl)phenol |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19,25H,2-11,20H2,1H3 |
InChIキー |
LXYUOKHJMJQXCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


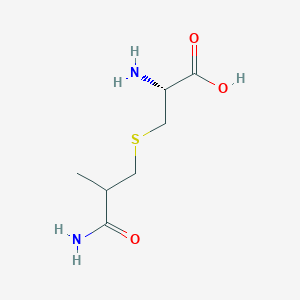
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
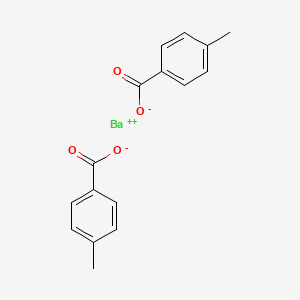
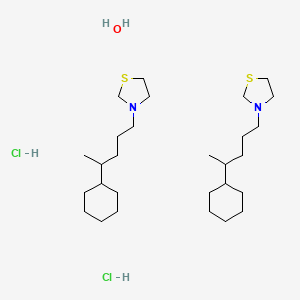
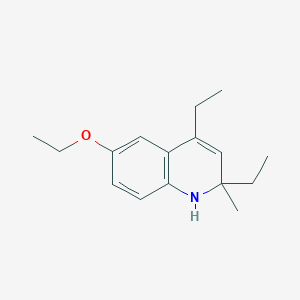
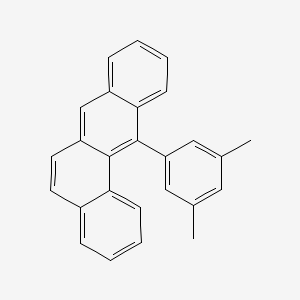
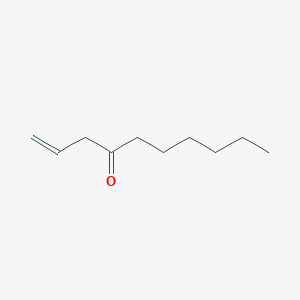
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)


